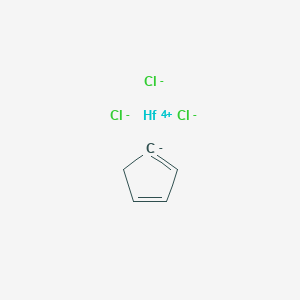

Hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Cyclopentadiene, a component of the compound, is known to dimerize over the course of hours at room temperature to give dicyclopentadiene via a Diels–Alder reaction . This dimer can be restored by heating to give the monomer .

Physical and Chemical Properties Analysis

Cyclopentadiene, a component of the compound, is a colorless liquid with a strong and unpleasant odor . It has a density of 0.802 g cm−3, a melting point of −90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water .

Applications De Recherche Scientifique

Catalytic Applications

Hafnium chloride, particularly when complexed with organic ligands or in combination with other materials, has been found to catalyze a variety of chemical reactions. For instance, the Hafnium Chloride Tetrahydrofuran Complex has been used as an efficient catalyst for Diels-Alder cycloadditions under solvent-free conditions. This application highlights its role in facilitating carbon-carbon bond formation, which is fundamental in organic synthesis and the development of pharmaceuticals and other complex organic compounds (Fringuelli et al., 2006). Moreover, hafnium salts have catalyzed the conjugate addition of heterocyclic compounds to α,β-unsaturated carbonyl compounds, demonstrating their versatility in synthesizing heterocyclic and carbonyl-containing compounds (Kawatsura et al., 2007).

Materials Science and Nanotechnology

Hafnium-based materials, including oxides and silicates, are pivotal in several advanced technological applications. Hafnium dioxide (HfO2) is widely used in electronics as a high-k dielectric material for gate oxides in metal-oxide-semiconductor field-effect transistors (MOSFETs). This application stems from its high dielectric constant and thermal stability, which are crucial for the continued scaling of semiconductor devices (Wilk & Wallace, 1999). Furthermore, the integration of hafnium in nanorods has been studied for its potential in high-temperature phase stabilization, which could lead to innovations in nanoelectronics and high-density data storage (Hudak et al., 2017).

Advanced Coatings and High-Temperature Applications

Hafnia and hafnia-toughened ceramics have been explored for their potential in high-temperature structural applications. The high-temperature stability of these materials makes them suitable for use in thermal barrier coatings and in environments where chemical and thermal resistance is required. The transformation toughening mechanism in these ceramics has been a subject of research, aiming to improve their mechanical properties for use in aerospace, nuclear, and energy sectors (Wang et al., 1992).

Mécanisme D'action

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of Hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1). For example, the compound’s melting point is 125 °C , so it would be expected to be stable at lower temperatures.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1) involves the reaction of hafnium tetrachloride with cyclopentadiene in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Hafnium tetrachloride", "Cyclopentadiene", "Lewis acid catalyst" ], "Reaction": [ "Add hafnium tetrachloride to a reaction vessel", "Add cyclopentadiene to the reaction vessel", "Add a Lewis acid catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 60-80°C", "Stir the reaction mixture for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the reaction mixture to remove any solids", "Evaporate the solvent to obtain the desired product, Hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1)" ] } | |

Numéro CAS |

61906-04-5 |

Formule moléculaire |

C5H5Cl3Hf |

Poids moléculaire |

349.9 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;hafnium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

Clé InChI |

UCOMIWSJGCHOQK-UHFFFAOYSA-K |

SMILES |

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4] |

SMILES canonique |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf+4] |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

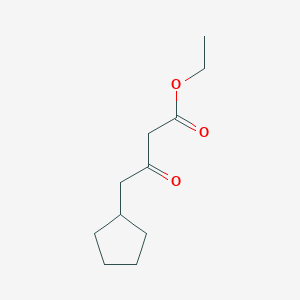

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

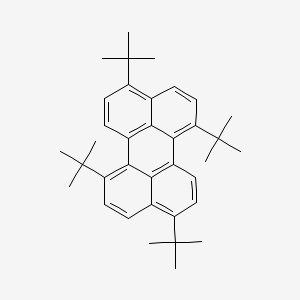

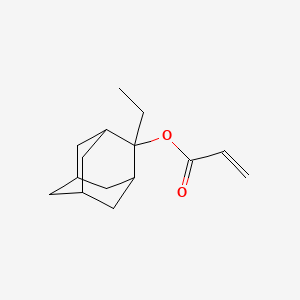

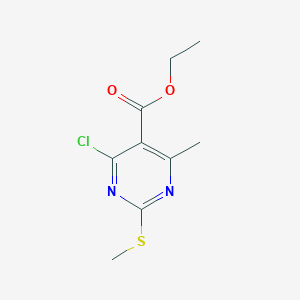

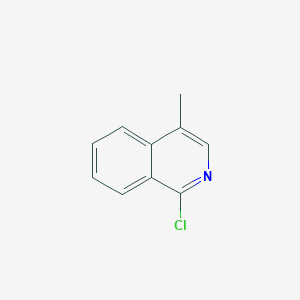

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)